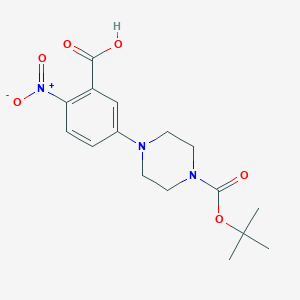

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Description

Propriétés

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURLRAAZXIBLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472939 | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-36-8 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183622-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine CAS 183622-36-8

Technical Whitepaper: 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Strategic Utility in Medicinal Chemistry: A Trifunctional Scaffold for Heterocyclic Synthesis and Linker Design

Executive Summary

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (CAS 183622-36-8) is a high-value intermediate in drug discovery, serving as a critical "trifunctional" scaffold.[1] Its structural architecture combines a protected secondary amine (Boc-piperazine), a reactive carboxylic acid, and a reducible nitro group.[1] This unique arrangement allows for orthogonal functionalization, making it an ideal building block for:

-

Antibacterial Topoisomerase Inhibitors: Serving as the core phenyl-piperazine motif.[1]

-

Kinase Inhibitors: Acting as a hinge-binding or solvent-front moiety.[1]

-

PROTAC Linkers: Providing a rigid, solubilizing spacer between E3 ligase ligands and warheads.[1]

This guide details the physicochemical profile, validated synthesis protocols, and strategic derivatization workflows for this compound, designed for immediate application in R&D environments.

Chemical Profile & Molecular Architecture

| Property | Specification |

| Chemical Name | 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-nitrobenzoic acid |

| CAS Number | 183622-36-8 |

| Molecular Formula | C₁₆H₂₁N₃O₆ |

| Molecular Weight | 351.36 g/mol |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic Acid) |

Structural Logic: The molecule is built on a 2-nitrobenzoic acid core.[1] The piperazine ring is attached at the C5 position (para to the nitro group), maximizing electronic conjugation.[1]

-

Nitro Group (C2): Strongly electron-withdrawing; activates the ring for the initial synthesis and serves as a latent aniline for subsequent benzimidazole/quinazolinone formation.[1]

-

Carboxylic Acid (C1): Provides a handle for amide coupling or esterification.[1]

-

Boc-Piperazine (C5): A solubilizing group that, upon deprotection, yields a secondary amine for library expansion.[1]

Validated Synthesis Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The strong electron-withdrawing nature of the ortho-nitro and meta-carboxyl groups on the starting material (5-fluoro-2-nitrobenzoic acid) activates the C5 position for nucleophilic attack by the piperazine.[1]

Reaction Scheme

Figure 1: SNAr synthesis route. The nitro group activates the C5-fluorine for displacement.[1]

Step-by-Step Methodology

Reagents:

-

5-Fluoro-2-nitrobenzoic acid (1.0 eq)[1]

-

1-Boc-piperazine (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

-

Dimethyl Sulfoxide (DMSO) or DMF (10 vol)[1]

Procedure:

-

Setup: Charge a round-bottom flask with 5-fluoro-2-nitrobenzoic acid and DMSO. Stir to dissolve.

-

Addition: Add K₂CO₃ followed by 1-Boc-piperazine. The reaction is exothermic; add piperazine slowly if scaling up >100g.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 352.1, [M-Boc+H]⁺ = 252.1).[1]

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (20 vol). The basicity of K₂CO₃ will keep the product soluble (as the carboxylate salt).[1]

-

Acidification: Slowly adjust pH to 3–4 using 1N HCl. The product will precipitate as a yellow solid.

-

Note: Do not drop below pH 2 to avoid Boc cleavage.

-

-

Purification: Filter the solid, wash with copious water to remove DMSO/salts, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water (9:1) can be performed if purity <98%.[1]

Strategic Derivatization Workflows

This scaffold allows for "Divergent Synthesis," enabling researchers to access three distinct chemical spaces from a single intermediate.[1]

Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1]

Detailed Workflows:

Route A: Amide Coupling (The "Left-Hand" Side) [1]

-

Utility: Attaching the scaffold to specific binding pockets (e.g., ATP-binding sites).[1]

-

Protocol: Standard coupling using HATU or T3P in DMF is highly effective.[1] The ortho-nitro group provides steric bulk, which may slow down the reaction; heating to 40°C or using a stronger coupling agent (e.g., COMU) is recommended.[1]

Route B: Nitro Reduction & Cyclization (The Heterocyclic Core) [1]

-

Utility: Synthesis of Benzimidazoles (via condensation with aldehydes) or Quinazolinones .[1]

-

Protocol:

-

Reduction: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) cleanly converts the nitro group to the aniline.[1] Caution: Monitor carefully to ensure the aromatic ring is not reduced.

-

Cyclization: The resulting anthranilic acid derivative can be cyclized with formamide (Niementowski reaction variant) to yield quinazolinone cores, common in anticancer agents.[1]

-

Route C: Boc Deprotection (The "Right-Hand" Side) [1]

-

Utility: Creating PROTAC linkers or modifying physicochemical properties (logP).

-

Protocol: Treat with 20% TFA in DCM (0°C to RT). The free piperazine can then be alkylated or acylated to attach E3 ligase ligands (e.g., Thalidomide derivatives).[1]

Analytical Characterization

To ensure the integrity of the intermediate before proceeding, verify the following signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (br s, 1H): Carboxylic acid (-COOH).[1]

-

δ 8.05 (d, J=9.0 Hz, 1H): H-3 proton (Ortho to Nitro, deshielded).[1]

-

δ 7.15 (d, J=2.5 Hz, 1H): H-6 proton (Ortho to Acid).[1]

-

δ 7.05 (dd, 1H): H-4 proton.[1]

-

δ 3.40–3.60 (m, 8H): Piperazine methylene protons.[1]

-

δ 1.42 (s, 9H): Boc tert-butyl group.[1]

-

-

Mass Spectrometry (ESI):

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Statements: H315, H319, H335.[1]

-

Handling: The nitro group renders the compound potentially energetic, though the molecular weight suggests stability.[1] Avoid heating dry solids above 150°C.[1]

-

Storage: Store at 2–8°C, desiccated. Stable for >12 months under these conditions.

References

-

Preparation of Piperazinyl-Benzoic Acids: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 10433604.[1] Retrieved from [Link]

-

SNAr Synthesis Methodologies: Organic Chemistry Portal. Nucleophilic Aromatic Substitution.[1] Retrieved from [Link]

-

Application in Topoisomerase Inhibitors: PubMed Central. "New Dual Inhibitors of Bacterial Topoisomerases".[1] (Referencing general 4-piperazinyl-2-nitrobenzoate scaffolds). Retrieved from [Link]

Sources

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine structure

An In-Depth Technical Guide to 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine: Structure, Synthesis, and Applications

Executive Summary: 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperazine core, a Boc-protecting group, and an electronically modified phenyl ring, establishes it as a versatile scaffold and a key intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a building block in drug discovery.

Introduction: A Multifaceted Building Block

At the heart of modern drug discovery lies the strategic design and synthesis of novel molecular entities. Intermediates and building blocks that offer multiple points for chemical modification are invaluable assets. 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, with CAS Number 183622-36-8, is a prime example of such a scaffold.[][2] Its structure is a confluence of three critical chemical motifs:

-

The Piperazine Ring: A privileged scaffold in medicinal chemistry, the piperazine nucleus is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This ring system is a common feature in numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, and antibiotics, owing to its favorable pharmacokinetic properties and versatile binding capabilities.[4]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to one of the piperazine nitrogens is a crucial element for synthetic strategy. It serves as a robust protecting group, preventing the secondary amine from participating in unwanted side reactions.[5] This ensures selective reactivity at the other nitrogen atom during multi-step syntheses, which is fundamental for building complex molecules with high purity and yield.[5]

-

The Substituted Phenyl Ring: The 4-nitrophenyl group, further functionalized with a carboxylic acid at the 3-position, provides two orthogonal reactive handles for molecular elaboration. The nitro group can be readily reduced to an amine, opening pathways for amide bond formation, sulfonylation, or reductive amination.[5] The carboxylic acid group is a versatile functional handle for creating amides, esters, and other derivatives. This dual functionality makes the molecule an excellent starting point for generating libraries of compounds for biological screening.

Physicochemical Properties and Structural Data

The structural and physical properties of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 183622-36-8 | [][2] |

| Molecular Formula | C₁₆H₂₁N₃O₆ | [] |

| Molecular Weight | 351.35 g/mol | [] |

| IUPAC Name | 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid | [] |

| Appearance | Off-white to slight yellow solid | [2] |

| Boiling Point | 555.6°C at 760 mmHg (Predicted) | [] |

| Density | 1.329 g/cm³ (Predicted) | [] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[O-])C(=O)O | [] |

| InChI Key | UURLRAAZXIBLIQ-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Considerations

The synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of modern organic synthesis for creating aryl-amine bonds.

Synthetic Pathway Rationale

The most logical and field-proven approach involves the reaction between 1-Boc-piperazine and an activated aromatic substrate, such as 5-fluoro-2-nitrobenzoic acid .

-

Choice of Reactants: 1-Boc-piperazine is a readily available starting material.[6] The fluorine atom on the aromatic ring is an excellent leaving group for SₙAr reactions, activated by the strong electron-withdrawing effect of the adjacent nitro group. The carboxyl group, being a meta-director, also contributes to the activation of the C-F bond towards nucleophilic attack.

-

Reaction Conditions: The reaction requires a non-nucleophilic base to deprotonate the N-H of the Boc-piperazine, enhancing its nucleophilicity without competing in the substitution reaction. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are common choices. A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is essential to solvate the ionic intermediates and facilitate the reaction, which is often performed at elevated temperatures to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative method and should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~2-3 using 1M hydrochloric acid (HCl). This step protonates the carboxylate, causing the product to precipitate or become extractable into an organic solvent.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine.

Applications in Drug Discovery

The true value of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine lies in its potential as a versatile scaffold for creating diverse chemical libraries. The distinct reactivity of the carboxyl and nitro groups allows for sequential or orthogonal chemical modifications.

-

Derivatization of the Carboxylic Acid: The carboxylic acid is a prime site for amide coupling reactions. Using standard coupling reagents (e.g., HATU, EDC/HOBt), a wide array of primary and secondary amines can be attached, introducing diverse chemical functionalities and exploring the chemical space around this position.

-

Modification of the Nitro Group: The nitro group can be chemically reduced to an amine using various methods (e.g., catalytic hydrogenation with Pd/C, reduction with iron powder in acetic acid, or using sodium dithionite). This newly formed aniline is a key nucleophile for subsequent reactions, such as acylation, sulfonylation, or reductive amination, to build another vector of diversity.

-

Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperazine ring, providing a third site for diversification.

This multi-directional approach allows researchers to rapidly generate a large number of structurally related analogues, which is a critical strategy in lead optimization to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Handling, Storage, and Safety

-

Storage: 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

-

Safety: While specific toxicity data is not widely available, compounds containing nitroaromatic groups should be handled with care as they can be potentially hazardous. Standard safety protocols for handling chemical reagents should be strictly followed.

Conclusion

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups and a privileged piperazine core, provides a robust platform for the synthesis of diverse and complex molecules. The synthetic accessibility and predictable reactivity of this intermediate make it an invaluable asset for researchers and scientists dedicated to developing the next generation of therapeutic agents.

References

-

1-(4-Nitrophenyl)piperazine - Chem-Impex. (URL: [Link])

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (URL: [Link])

-

TERT-BUTYL 4-(3-FORMYL-4-NITROPHENYL)-PIPERAZINE-1-CARBOXYLATE. (URL: [Link])

- CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

Showing Compound Piperazine (FDB012189) - FooDB. (URL: [Link])

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: [Link])

Sources

- 2. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

- 3. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. TERT-BUTYL 4-(3-FORMYL-4-NITROPHENYL)-PIPERAZINE-1-CARBOXYLATE [myskinrecipes.com]

- 6. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Properties & Applications of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Executive Summary

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (CAS: 183622-36-8) serves as a high-value bifunctional scaffold in modern medicinal chemistry. Its structural architecture combines a protected piperazine ring with a highly functionalized phenyl core (containing both nitro and carboxylic acid moieties). This specific substitution pattern—where the piperazine is para to the nitro group and the carboxylic acid is ortho to the nitro group—renders it a "privileged intermediate."

It is primarily utilized as a precursor for benzimidazole and quinazolinone heterocycles, which are ubiquitous in kinase inhibitors, GPCR ligands, and antibacterial agents. The tert-butoxycarbonyl (Boc) protection ensures orthogonal reactivity, allowing chemists to manipulate the aromatic core without compromising the secondary amine of the piperazine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is characterized by its stability and specific solubility profile, which dictates its handling in process chemistry.[1]

| Property | Specification |

| IUPAC Name | 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

| Common Name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine |

| CAS Number | 183622-36-8 |

| Molecular Formula | C₁₆H₂₁N₃O₆ |

| Molecular Weight | 351.35 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

| Melting Point | >200°C (Decomposes) |

| pKa (Calc) | ~3.5 (Carboxylic acid) |

| Storage | 2-8°C, inert atmosphere (Ar/N₂), desiccated |

Synthetic Engineering: Production Pathway

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the nitro and carboxyl groups on the benzene ring activates the para-position (relative to the nitro group) for nucleophilic attack by the piperazine nitrogen.

Mechanistic Insight

The reaction typically employs 5-Fluoro-2-nitrobenzoic acid as the electrophile. The fluorine atom is a superior leaving group in SNAr reactions compared to chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Synthesis Workflow (DOT Diagram)

Figure 1: SNAr synthesis pathway for the production of the target scaffold.

Chemo-Orthogonality & Functionalization[1][7]

The true value of this compound lies in its orthogonal reactivity .[1] It possesses three distinct chemical handles that can be manipulated independently:

-

Carboxylic Acid (-COOH): Available for amide coupling, esterification, or cyclization.

-

Nitro Group (-NO₂): Can be reduced to an aniline (-NH₂), unlocking the formation of bicyclic heterocycles.

-

Boc-Protected Amine (-N-Boc): Stable under basic and reducing conditions; removable with acid (TFA/HCl) to liberate the secondary amine for library expansion (SAR studies).

Divergent Application Pathway (DOT Diagram)

Figure 2: Divergent synthetic utility showing transformation into Benzimidazoles and library generation.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine via SNAr.

Materials

-

5-Fluoro-2-nitrobenzoic acid (1.0 equiv)

-

1-Boc-piperazine (1.1 equiv)[][3]

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Dimethylformamide (DMF) [Anhydrous]

-

Hydrochloric Acid (1N HCl)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-nitrobenzoic acid (10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add K₂CO₃ (25 mmol) to the solution. The mixture may become heterogeneous. Stir for 10 minutes at room temperature.

-

Nucleophile Addition: Add 1-Boc-piperazine (11 mmol) in one portion.

-

Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (N₂) for 6–8 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The starting material (fluoronitrobenzoic acid) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Slowly acidify the aqueous mixture with 1N HCl to pH ~3–4. A yellow/off-white precipitate should form immediately.

-

-

Isolation:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

-

Dry the solid in a vacuum oven at 45°C overnight.

-

-

Purification: The crude product is typically >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Safety & Stability

-

Hazard Identification: This compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Nitro Group Hazards: While stable at room temperature, nitro-aromatics can be energetic. Avoid excessive heat (>200°C) or shock during scale-up.

-

Storage: Store in a cool, dry place. The Boc group is sensitive to strong acids; the carboxylic acid can form salts with bases.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3380696, 1-Boc-4-(4-Nitrophenyl)piperazine (Related Structure & Properties). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Guide: 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

[1]

Executive Summary & Chemical Identity

This guide provides a structural and spectroscopic analysis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine , a critical intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., antibacterial oxazolidinones and kinase inhibitors).[1] The molecule features a 2-nitrobenzoic acid core substituted at the 5-position with a Boc-protected piperazine ring.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

| CAS Number | 183622-36-8 |

| Molecular Formula | C₁₆H₂₁N₃O₆ |

| Molecular Weight | 351.36 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Synthesis & Structural Context

Understanding the synthesis is vital for identifying potential impurities in spectroscopic data.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .[1]

Synthesis Workflow

The reaction involves the displacement of a halogen (typically fluoro- or chloro-) at the 5-position of 2-nitrobenzoic acid by 1-Boc-piperazine.[1][2]

Figure 1: SₙAr synthesis pathway. Note the risk of Boc-deprotection if acidic workup is too harsh.[1]

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for this compound.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and carboxyl proton exchange).[1]

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region displays a characteristic 1,2,4-trisubstituted pattern (specifically 1,3,4-relative substitution).[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.50 | br s | 1H | –COOH | Carboxylic acid proton (exchangeable).[1] |

| 8.02 | d (J=9.0 Hz) | 1H | Ar-H3 | Ortho to -NO₂ (Deshielded).[1] |

| 7.25 | d (J=2.8 Hz) | 1H | Ar-H6 | Ortho to -COOH, Meta to Piperazine.[1] |

| 7.05 | dd (J=9.0, 2.8 Hz) | 1H | Ar-H4 | Ortho to Piperazine (Shielded by resonance).[1] |

| 3.55 | br s | 4H | Pip-CH ₂-N(Boc) | Protons adjacent to Boc-protected nitrogen.[1][2] |

| 3.42 | br s | 4H | Pip-CH ₂-N(Ar) | Protons adjacent to Aniline nitrogen.[1] |

| 1.42 | s | 9H | C(CH ₃)₃ | Boc tert-butyl group (Diagnostic singlet).[1] |

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyls: ~165.0 (COOH), ~153.5 (Boc C=O).

-

Aromatic: ~154.0 (C-N), ~140.0 (C-NO₂), ~130.0 (C-COOH), ~126.0 (C-H), ~113.0 (C-H), ~111.0 (C-H).[1]

-

Aliphatic: ~79.5 (Boc quaternary C), ~46.5 (Pip-C), ~42.0 (Pip-C), ~28.0 (Boc-CH₃).[1]

B. Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.[1]

| m/z Value | Ion Species | Interpretation |

| 352.1 | [M+H]⁺ | Protonated molecular ion.[1] |

| 374.1 | [M+Na]⁺ | Sodium adduct. |

| 296.1 | [M+H - tBu]⁺ | Loss of tert-butyl group (isobutylene).[1] |

| 252.1 | [M+H - Boc]⁺ | Complete loss of Boc group (Free amine).[1] |

| 350.1 | [M-H]⁻ | Deprotonated molecular ion (Negative mode). |

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 2800–3200 | O-H (Stretch) | Broad carboxylic acid band.[1] |

| 1690–1710 | C=O[1][2] (Stretch) | Overlapping Acid and Carbamate (Boc) carbonyls. |

| 1530 | NO₂ (Asym Stretch) | Strong diagnostic band for nitro group.[1] |

| 1350 | NO₂ (Sym Stretch) | Paired diagnostic band for nitro group. |

| 1160 | C-O (Stretch) | Ester-like stretch of the Boc group.[1] |

Experimental Protocols

Protocol 1: NMR Sample Preparation[1]

-

Objective: Obtain high-resolution ¹H spectra without aggregation.

-

Solvent: DMSO-d₆ (99.8% D). Chloroform-d is not recommended due to poor solubility of the nitro-benzoic acid core.[1]

-

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Note: The carboxylic acid proton (13.5 ppm) may be broad or invisible if the solvent contains trace water.[1] Adding 1 drop of D₂O will exchange this proton (disappearance confirms -COOH).[1]

Protocol 2: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Boc).

-

Retention Time: Expect elution around 6.5–7.5 min (moderately hydrophobic due to Boc/Nitro).

Protocol 3: Handling & Stability

-

Storage: Store at 2–8°C. Protect from light (nitro compounds can be photosensitive).

-

Stability: The Boc group is acid-labile.[1] Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.[1] The nitro group is stable under standard conditions but sensitive to strong reducing agents.[1]

References

-

Chemical Identity & Physical Properties

-

Synthesis of Nitrobenzoic Acid Piperazines

-

Spectroscopic Data Verification

Sources

- 1. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid - Google Patents [patents.google.com]

- 2. 1-Boc-4-(4-Nitrophenyl)piperazine | C15H21N3O4 | CID 3380696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]

Technical Guide: Mass Spectrometry Characterization of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Executive Summary

This technical guide details the mass spectrometric behavior of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (CAS: 183622-36-8), a critical intermediate in the synthesis of piperazine-based pharmacophores (e.g., GPCR ligands, kinase inhibitors).

The molecule comprises a piperazine core protected at the N1 position by a tert-butoxycarbonyl (Boc) group and substituted at the N4 position with a 3-carboxy-4-nitrophenyl moiety.[][2][3] Accurate characterization requires understanding its ionization patterns in both positive (ESI+) and negative (ESI-) electrospray ionization modes. This guide provides the theoretical and experimental framework for validating this compound's identity, focusing on the diagnostic loss of the Boc protecting group and the stability of the nitro-benzoic acid core.

Physicochemical Profile & MS Properties[4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

| Molecular Formula | C₁₆H₂₁N₃O₆ |

| Monoisotopic Mass | 351.1431 Da |

| Molecular Weight | 351.36 g/mol |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

| pKa (Acid) | ~3.5 (Carboxylic acid) |

| pKa (Base) | ~ -1.5 (Boc-protected amine is non-basic; Nitro group withdraws density) |

Ionization Characteristics

-

ESI Positive (+): The compound readily protonates. While the Boc-carbamate and the nitro group reduce basicity, the carbonyl oxygens and the aromatic system allow for stable [M+H]⁺ formation. Sodium adducts [M+Na]⁺ are common due to the multiple oxygen donors.

-

ESI Negative (-): The carboxylic acid moiety provides a strong site for deprotonation, making [M-H]⁻ a highly sensitive precursor ion, often superior for purity assessments to avoid adduct complexity.

Experimental Methodology (LC-MS)

To ensure reproducible spectral data, the following protocol is recommended. This system minimizes in-source fragmentation while ensuring adequate separation from potential de-Boc degradation products.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)

-

Source: Electrospray Ionization (ESI).[4]

-

Capillary Voltage: 3500 V (+), 3000 V (-).

-

Desolvation Temp: 350°C.

-

Cone Voltage: 30 V (Keep low to prevent in-source Boc loss).

-

Collision Energy (CID): Stepped 15-35 eV for structural elucidation.

Fragmentation Analysis & Interpretation

The mass spectrum of this molecule is dominated by the lability of the Boc group. Understanding this pathway is essential to distinguish the intact molecule from "in-source" degradation artifacts.

ESI(+) Fragmentation Pathway

In positive mode, the precursor ion is m/z 352.15 ([M+H]⁺). Upon Collision Induced Dissociation (CID), the molecule follows a predictable breakdown:

-

Primary Loss (Isobutene): The tert-butyl cation is ejected, or isobutene is eliminated via a McLafferty-like rearrangement. This results in a mass shift of -56 Da .

-

Fragment:m/z 296.09

-

Structure: Caramic acid intermediate (unstable).

-

-

Secondary Loss (Decarboxylation of Carbamate): The unstable carbamic acid rapidly loses CO₂ (-44 Da ).

-

Fragment:m/z 252.10

-

Structure: 5-(1-piperazinyl)-2-nitrobenzoic acid (The "free amine" core).

-

Significance: This is often the Base Peak at higher collision energies.

-

-

Tertiary Fragmentation (Core Breakdown):

-

Loss of H₂O from the carboxylic acid (-18 Da) -> m/z 234 .

-

Loss of the Nitro group (-NO₂, -46 Da) is observed at high energy.

-

ESI(-) Fragmentation Pathway

In negative mode, the precursor is m/z 350.14 ([M-H]⁻).

-

Decarboxylation: Loss of CO₂ from the benzoate moiety (-44 Da) -> m/z 306 .

-

Nitro Group Loss: Loss of NO₂ radical or rearrangement can occur, but the carboxylate anion is generally stable.

Visualization of Fragmentation Pathways

Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group.

Diagnostic Reference Table

Use this table to validate your spectral data. If m/z 252 is the dominant peak in your "full scan" (MS1), your source temperature or cone voltage is likely too high, causing in-source fragmentation.

| m/z (Calculated) | Ion Identity | Origin | Relative Intensity (Typical) |

| 374.13 | [M+Na]⁺ | Sodium Adduct | Medium (Solvent dependent) |

| 352.15 | [M+H]⁺ | Protonated Parent | High (Low Cone Voltage) |

| 350.14 | [M-H]⁻ | Deprotonated Parent | High (Negative Mode) |

| 296.09 | [MH - C₄H₈]⁺ | Loss of Isobutene | Low/Transient |

| 252.10 | [MH - Boc]⁺ | Free Amine Core | Base Peak (High Energy) |

| 234.09 | [m/z 252 - H₂O]⁺ | Dehydrated Core | Low |

Synthesis & Quality Control Workflow

The following diagram outlines the logical flow for using MS to monitor the synthesis or purity of this intermediate.

Figure 2: QC Decision Tree for distinguishing intact product from deprotected impurities.

Troubleshooting & Impurity Profiling

"Ghost" Peak at m/z 252

If you observe a significant peak at m/z 252 in the LC chromatogram distinct from the main peak (different retention time), your sample contains the deprotected impurity (5-(1-piperazinyl)-2-nitrobenzoic acid).

-

Cause: Acidic hydrolysis during storage or workup.

-

Resolution: Store the compound in a desiccator at -20°C; avoid prolonged exposure to strong acids (e.g., TFA) unless deprotection is intended.

Low Sensitivity in Positive Mode

The electron-withdrawing nitro group and the carboxylic acid reduce the basicity of the piperazine nitrogens.

-

Resolution: Switch to Negative Mode (ESI-) . The carboxylic acid deprotonates easily, often providing 10-50x higher sensitivity for this specific molecule.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3380696, 1-Boc-4-(4-Nitrophenyl)piperazine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-(4-Nitrophenyl)piperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (Molecular Formula: C₁₆H₂₁N₃O₆, Molecular Weight: 351.35 g/mol ) is a complex organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery.[1][] Its structure incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a piperazine ring, a substituted aromatic ring, a nitro group, and a carboxylic acid. Each of these groups imparts specific chemical properties that are crucial for its utility in synthesis.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" of the compound, allowing for the rapid and non-destructive confirmation of its chemical identity and the presence of key functional groups. This guide provides a detailed analysis of the expected IR spectrum of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, a step-by-step protocol for acquiring the spectrum, and an interpretation of the characteristic absorption bands.

Core Principles of IR Spectroscopy for Functional Group Analysis

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrational modes of different functional groups.

For a molecule as complex as 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, the IR spectrum is a superposition of the vibrational modes of its constituent parts. A thorough understanding of the characteristic frequencies of each functional group is therefore essential for an accurate interpretation of the spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the steps for acquiring a Fourier-Transform Infrared (FTIR) spectrum of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for the absorbance of atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the sample.

-

-

Sample Preparation:

-

Place a small, representative amount of the solid 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine powder onto the ATR crystal.

-

Ensure complete coverage of the crystal to maximize the signal-to-noise ratio.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Initiate the sample scan. A typical acquisition consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

-

The data is typically collected over the mid-IR range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected to remove any broad, underlying features.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

-

Compare the experimental spectrum to the predicted absorption bands to confirm the structure of the compound.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in acquiring an FTIR spectrum using the ATR technique.

Predicted IR Spectrum and Interpretation

The IR spectrum of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch | Very broad and strong |

| ~3030 | Aromatic C-H | C-H Stretch | Weak to medium, sharp |

| 2980 - 2850 | Aliphatic C-H (Boc & Piperazine) | C-H Stretch | Medium, sharp |

| ~1710 | Carboxylic Acid (-COOH) | C=O Stretch | Strong, sharp |

| ~1695 | Boc Group (-N-Boc) | C=O Stretch | Strong, sharp |

| 1550 - 1475 | Aromatic Nitro (-NO₂) | Asymmetric N-O Stretch | Strong, sharp |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium, multiple sharp bands |

| 1360 - 1290 | Aromatic Nitro (-NO₂) | Symmetric N-O Stretch | Strong, sharp |

| 1300 - 1000 | C-N and C-O Stretches | C-N & C-O Stretches | Complex, multiple bands |

Detailed Analysis of Key Spectral Regions

-

O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature in this region will be the exceptionally broad and strong absorption band from the carboxylic acid O-H stretching vibration.[3][4][5] This broadening is a result of extensive hydrogen bonding between carboxylic acid dimers in the solid state.

-

C-H Stretching Region (3100 - 2800 cm⁻¹): Weaker, sharp peaks corresponding to the aromatic C-H stretches are expected around 3030 cm⁻¹.[6] Just below 3000 cm⁻¹, sharper, more intense peaks will arise from the aliphatic C-H stretches of the piperazine ring and the tert-butyl group of the Boc protecting group.

-

Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹): This region is particularly informative. Two strong and distinct carbonyl absorption bands are anticipated. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, characteristic of a hydrogen-bonded dimer.[3][4] The Boc group's carbonyl stretch is expected at a slightly lower wavenumber, typically around 1695 cm⁻¹.[7] The presence of both peaks is a strong confirmation of the molecule's structure.

-

Nitro (NO₂) Stretching Region (1550 - 1290 cm⁻¹): The aromatic nitro group will give rise to two strong and characteristic absorption bands. The asymmetrical N-O stretch is expected in the 1550-1475 cm⁻¹ range, while the symmetrical N-O stretch will appear between 1360-1290 cm⁻¹.[8][9][10] These intense peaks are a definitive indicator of the nitro functionality.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of overlapping peaks from C-C and C-N stretching, as well as various bending vibrations. The piperazine ring contributes a set of characteristic vibrations in this area.[11][12] Aromatic C=C stretching vibrations will also be present as a series of medium-intensity bands between 1600 and 1450 cm⁻¹.[6]

Functional Group - IR Frequency Correlation Diagram

Caption: A diagram illustrating the relationship between the key functional groups of the molecule and their characteristic IR absorption frequencies.

Conclusion: A Self-Validating Spectroscopic Analysis

The infrared spectrum of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine provides a wealth of structural information. The presence of the very broad O-H stretch, two distinct carbonyl peaks, and the strong, sharp bands of the nitro group, all within their expected ranges, serves as a self-validating system for confirming the chemical identity of the compound. For any researcher synthesizing or utilizing this molecule, FTIR spectroscopy offers a rapid, reliable, and information-rich method for structural verification and quality control, ensuring the integrity of starting materials in complex synthetic pathways.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Spell, W. M. (1969). Determination of Piperazine Rings in Ethyleneamines, Poly(ethyleneamine), and Poly(ethylenimine) Products by Infrared Spectrometry. Analytical Chemistry, 41(7), 902-905.

- Krishnakumar, V., & John, X. (2012). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences, 24(1), 215-224.

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-BOC-4-(4-NITROPHENYL)-PIPERAZINE. Retrieved from [Link]

- Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 633-637.

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

PubChem. (n.d.). 1-Boc-4-(4-Nitrophenyl)piperazine. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. datapdf.com [datapdf.com]

- 12. ultraphysicalsciences.org [ultraphysicalsciences.org]

Technical Guide: 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine as a Scaffold in Drug Discovery

[1][2][3][4]

CAS No: 183622-36-8 Molecular Formula: C₁₆H₂₁N₃O₆ Molecular Weight: 351.35 g/mol IUPAC Name: 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid[][2][3][4]

Executive Summary

In modern medicinal chemistry, 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine serves as a high-value bifunctional building block.[][2][3][4] It combines a solubilizing piperazine tail (protected by Boc) with a reactive nitro-benzoic acid head.[][2][3] Its primary utility lies in its role as a masked anthranilic acid equivalent , serving as a critical precursor for the synthesis of quinazolin-4-one and quinazoline scaffolds—privileged structures in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.[2][3]

This guide outlines the compound's structural logic, synthetic production via SNAr, and its downstream application in generating heterocyclic libraries.[3]

Structural Logic & Pharmacophore Integration

The compound is designed to address two common challenges in lead optimization: solubility and scaffold diversity .[3]

| Structural Motif | Function in Medicinal Chemistry |

| N-Boc-Piperazine | Solubility & PK Handle: The piperazine ring disrupts planarity and increases basicity (post-deprotection), improving aqueous solubility and oral bioavailability.[][2][3][5] The Boc group allows for orthogonal protection, enabling chemistry to occur at the phenyl ring without affecting the secondary amine.[3] |

| Nitro Group (-NO₂) | Latent Nucleophile: Positioned ortho to the carboxylic acid, the nitro group activates the ring for the initial SNAr synthesis and serves as a precursor to an aniline (via reduction), essential for heterocycle closure.[3] |

| Carboxylic Acid (-COOH) | Electrophilic Anchor: Facilitates amide coupling or cyclization.[][2][3] In combination with the reduced nitro group (amine), it forms the ortho-amino-benzoic acid (anthranilic acid) motif required for quinazolinone synthesis.[2][3] |

Synthesis of the Core Scaffold

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[3] The para-position to the nitro group in 5-halo-2-nitrobenzoic acid derivatives is highly activated due to the electron-withdrawing nature of the nitro group (via resonance) and the carboxyl group (via induction).[][2][3]

Reaction Scheme

Precursors: 5-Fluoro-2-nitrobenzoic acid (or 5-Chloro analog) + 1-Boc-piperazine.[][2][3] Conditions: Mild base (K₂CO₃ or DIPEA), polar aprotic solvent (DMF or DMSO), moderate heat.[3]

Figure 1: SNAr pathway for scaffold generation.[3][6] The nitro group at C2 activates the C5 position for nucleophilic attack by the piperazine nitrogen.[3]

Experimental Protocol: Synthesis from 5-Fluoro-2-nitrobenzoic Acid

Objective: Produce 10 g of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine.

-

Reagent Prep: In a 250 mL round-bottom flask, dissolve 5-fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 7.46 g, 54.0 mmol, 2.0 equiv). The suspension may bubble slightly due to deprotonation of the carboxylic acid.[3]

-

Nucleophile Addition: Add 1-Boc-piperazine (5.53 g, 29.7 mmol, 1.1 equiv).

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS (Target Mass [M-H]⁻ = 350.1 or [M+H]⁺ = 352.1; note Boc group lability in MS source).[][2][3]

-

Workup:

-

Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.

-

Yield: Expected yield is 85–95% (approx. 8.5–9.0 g).[3]

Downstream Applications: The Quinazolinone Pathway

The most critical application of this scaffold is its conversion into 6-(piperazin-1-yl)quinazolin-4(3H)-one derivatives.[][2][3] This transformation requires the reduction of the nitro group to an aniline, followed by cyclization.[3]

Divergent Synthesis Workflow

The scaffold allows for a "fork in the road" decision:

-

Path A (Direct Amide Coupling): Coupling the COOH with an amine (R-NH₂) before nitro reduction.[][3] This leads to benzamides .[2]

-

Path B (Reductive Cyclization): Reducing the nitro group to form the anthranilic acid core, then cyclizing with formamide, urea, or orthoesters to form quinazolinones .[3]

Figure 2: Divergent synthetic pathways. Path B is the primary route for generating kinase inhibitor scaffolds.[3]

Protocol: Conversion to Quinazolinone Core

This protocol describes the "one-pot" reduction and cyclization often used to generate the quinazolinone core.[][2][3]

Step 1: Nitro Reduction

-

Dissolve the nitro-acid scaffold (1.0 equiv) in Methanol .

-

Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

-

Filter through Celite to remove Pd/C. Concentrate to yield the anthranilic acid intermediate (typically an off-white solid).[2][3]

Step 2: Niementowski-type Cyclization

-

Suspend the anthranilic acid intermediate in Formamide (excess, acts as solvent and reagent).[3]

-

Heat to 140–150°C for 4–6 hours.

-

Mechanism: The primary amine attacks the formamide, followed by dehydration to close the pyrimidine ring.[3]

-

Workup: Cool to room temperature. Dilute with water.[2][5] The quinazolinone product usually precipitates.[3] Filter and wash with water.[2][6][8]

-

Deprotection: Treat the solid with 4M HCl in Dioxane to remove the Boc group, yielding the free piperazine for further SAR (Structure-Activity Relationship) elaboration.[3]

References

-

Synthesis of N-Boc-piperazine derivatives: BenchChem. (2025).[][2][3][8] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Link

-

Compound Data & IUPAC: BOC Sciences. (n.d.). 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine Product Page.

-

Piperazine in Medicinal Chemistry: Chaudhari, K., et al. (2025).[9] Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors. Scientific Reports.[2] Link

-

Quinazolinone Synthesis via Anthranilic Acids: Zhang, Y., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central.[2] Link

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rjptonline.org [rjptonline.org]

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine: A Versatile Anthranilic Acid Precursor

This guide serves as an authoritative technical resource on 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine , a critical intermediate in medicinal chemistry. It is designed for synthetic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.

Executive Summary

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (CAS: 183622-36-8) is a bifunctional building block primarily used to access 6-substituted quinazolinones, benzimidazoles, and benzamides . Its structural value lies in the orthogonal protection of the piperazine amine (Boc) and the latent nucleophilicity of the nitro group (precursor to an aniline).

This scaffold allows researchers to derivatize the carboxylic acid (Site A) and the aniline (Site B, post-reduction) independently before deprotecting the piperazine (Site C) for final library diversification. It is a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and PARP inhibitors.

Structural Analysis & Reactivity Profile

The molecule features three distinct zones of reactivity, enabling a "Mix-and-Match" approach to library synthesis.

| Functional Zone | Chemical Nature | Reactivity / Utility |

| Zone 1: Carboxylic Acid | Electronic withdrawing group (EWG) | Amide Coupling / Esterification. Can be derivatized before nitro reduction to avoid self-cyclization. |

| Zone 2: Nitro Group | EWG (ortho to COOH) | Latent Aniline. Reduction yields an anthranilic acid derivative, enabling cyclization to heterocycles (e.g., Quinazolinones). |

| Zone 3: Boc-Piperazine | Protected Secondary Amine | Solubility & Diversity Handle. The Boc group survives SNAr, amide coupling, and mild reduction conditions. |

Mechanistic Insight: The "Push-Pull" Electronic System

The parent scaffold is 5-substituted-2-nitrobenzoic acid . The nitro group at position 2 and the carboxyl group at position 1 create a highly electron-deficient ring.

-

Synthesis Logic: The precursor, 5-fluoro-2-nitrobenzoic acid , is susceptible to Nucleophilic Aromatic Substitution (SNAr) at the 5-position because the fluorine is para to the carboxyl group (strong EWG) and meta to the nitro group. While meta-nitro activation is weak, the para-carboxyl effect is sufficient to drive the reaction with secondary amines like Boc-piperazine.

Synthesis of the Building Block

Reaction: SNAr Displacement of 5-Fluoro-2-nitrobenzoic acid.

Figure 1: Synthesis of the title compound via Nucleophilic Aromatic Substitution.

Experimental Protocol 1: Preparation of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Objective: Synthesize the title compound on a gram scale. Safety: Nitro compounds are potentially explosive; avoid overheating dry residues. 5-Fluoro-2-nitrobenzoic acid is a skin irritant.

Materials:

-

5-Fluoro-2-nitrobenzoic acid (1.0 eq, 2.00 g, 10.8 mmol)[1]

-

1-Boc-piperazine (1.2 eq, 2.41 g, 12.9 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 5.6 mL)

-

Dimethyl Sulfoxide (DMSO) (anhydrous, 20 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrobenzoic acid in DMSO (20 mL).

-

Addition: Add DIPEA followed by 1-Boc-piperazine in a single portion. The solution may turn slightly yellow/orange.

-

Reaction: Heat the mixture to 100°C (oil bath temperature) under an inert atmosphere (N2) for 16 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (MW 185) should disappear, and the product peak (MW 351, [M+H]+ ~352 or [M-tBu]+ ~296) should dominate.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the DMSO solution into ice-cold 1M HCl (150 mL) with vigorous stirring. The acidification ensures the carboxylic acid is protonated, precipitating the product.

-

Note: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Filter the yellow precipitate. Wash the cake with water (3 x 20 mL) to remove residual DMSO and DIPEA salts.

-

Recrystallize from Ethanol/Water if necessary.

-

-

Yield: Expect 3.0 – 3.4 g (75-85%) of a yellow solid.

Synthetic Utility & Transformations[2][3][4][5][6][7][8]

This building block is a "switchboard" for heterocyclic chemistry. The most common workflow involves amide coupling followed by nitro reduction to access the Anthranilic Acid core.

Figure 2: Divergent synthesis pathway to Quinazolinone scaffolds.

Module A: Nitro Reduction (Accessing the Anthranilic Acid)

The reduction of the nitro group in the presence of the Boc group requires mild conditions to prevent deprotection (avoid strong acids/high heat).

Protocol (Iron-Mediated Reduction):

-

Dissolve the nitro compound (1.0 eq) in Ethanol/Water (4:1) .

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) .

-

Heat to reflux (80°C) for 2-4 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

-

Result: The corresponding aniline (fluorescent under UV) is obtained. This intermediate is air-sensitive (oxidation to dark brown tars) and should be used immediately.

Module B: Cyclization to Quinazolin-4(3H)-ones

The reduced anthranilic acid derivative is a direct precursor to quinazolinones, a scaffold found in numerous kinase inhibitors (e.g., Idelalisib analogs).

Protocol:

-

Take the crude aniline intermediate from Module A.

-

Suspend in Triethyl Orthoformate (TEOF) (acting as solvent and reagent).

-

Add a catalytic amount of p-TsOH or Sulfamic Acid .

-

Microwave at 120°C for 20 minutes or reflux for 4 hours.

-

Result: Cyclization closes the ring between the amide nitrogen and the aniline nitrogen, forming the quinazolinone core.

Quality Control & Stability

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Powder | Color intensity correlates with nitro conjugation. |

| 1H NMR (DMSO-d6) | δ ~13.5 (br s, 1H, COOH) | Diagnostic COOH proton is broad/exchangeable. |

| 1H NMR (Aromatic) | δ ~8.0 (d, 1H), 7.2 (s, 1H), 7.1 (d, 1H) | Pattern confirms 1,2,4-substitution. |

| Storage | 2-8°C, Desiccated | Stable for >12 months. Protect from light. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, Et2O). |

Common Impurity:

-

De-Boc byproduct: If the reaction or workup is too acidic, the [M-100] peak will be observed in LCMS. Ensure workup pH does not drop below 3-4 during precipitation.

References

-

Preparation of N-Boc-piperazine derivatives via SNAr

-

Source: U.S. Patent 7,160,878 B2.[2] "Inhibitors of c-Jun N-terminal kinases (JNK) and other protein kinases." (2007).

- Relevance: Describes the specific reaction of 5-fluoro-2-nitrobenzoic acid with N-Boc-piperazine.

-

-

Synthesis of Quinazolinones from Anthranilic Acids

- Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the reaction of anthranilic acid derivatives with orthoesters." Tetrahedron 61.43 (2005): 10153-10160.

- Relevance: foundational methodology for Module B cycliz

-

Iron-Mediated Nitro Reduction Protocol

- Source: BenchChem Technical Guide. "Reduction of Nitroarenes using Fe/NH4Cl."

- Relevance: Standard operating procedure for chemoselective reduction comp

-

(General Reference)

-

Compound Data & CAS Verification

- Source: PubChem Compound Summary for CID 11462055 (Related Isomer/Deriv

- Relevance: Verification of chemical properties and safety d

Sources

synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine experimental protocol

An Application Guide for the Synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Introduction: The Strategic Importance of a Key Building Block

1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine is a valuable intermediate in medicinal chemistry and drug development. Its structure combines a protected piperazine moiety, a common pharmacophore, with a substituted nitroaromatic ring, providing a versatile scaffold for the synthesis of complex target molecules. The presence of the carboxylic acid and nitro groups offers multiple points for further chemical modification, making it a crucial starting material for creating libraries of compounds for biological screening.

This document provides a comprehensive, field-tested protocol for the synthesis of this intermediate. It is designed for researchers and scientists, offering not just a step-by-step guide but also the underlying chemical principles and rationale that ensure a successful and reproducible outcome. The core of this synthesis lies in a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for forging carbon-nitrogen bonds on electron-deficient aromatic systems.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike electrophilic substitutions common to many aromatic rings, the SNAr mechanism is characteristic of aryl halides that are "activated" by potent electron-withdrawing groups[1][2].

Key Mechanistic Features:

-

Activation: The aromatic ring of the substrate, 2-chloro-5-nitrobenzoic acid, is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). This withdrawal of electron density makes the carbon atom attached to the chlorine susceptible to attack by a nucleophile.

-

Nucleophilic Attack: The secondary amine of 1-Boc-piperazine acts as the nucleophile. It attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization[1][4].

-

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion (Cl⁻).

-

Acid-Base Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize this acid, preventing the protonation of the 1-Boc-piperazine and driving the reaction to completion.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: SNAr reaction of 2-chloro-5-nitrobenzoic acid and 1-Boc-piperazine.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |

| 2-chloro-5-nitrobenzoic acid | 201.56 | 2516-96-3 | Substrate |

| 1-Boc-piperazine | 186.25 | 57260-71-6 | Nucleophile[5] |

| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Non-nucleophilic base |

| Dimethyl sulfoxide (DMSO) | 78.13 | 67-68-5 | Anhydrous, polar aprotic solvent |

| Deionized Water | 18.02 | 7732-18-5 | For work-up |

| 1 M Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For acidification |

| Ethyl Acetate | 88.11 | 141-78-6 | For washing |

| Round-bottom flask with reflux condenser | - | - | |

| Magnetic stirrer and heat plate | - | - | |

| Buchner funnel and filter paper | - | - | |

| Standard laboratory glassware | - | - | |

| High-vacuum pump or oven | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol, 1.0 equiv).

-

Add 1-Boc-piperazine (10.1 g, 54.5 mmol, 1.1 equiv).

-

Add anhydrous dimethyl sulfoxide (DMSO) (100 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the reactants and the charged intermediate without interfering with the reaction. A slight excess of the nucleophile ensures the complete consumption of the limiting substrate.

-

-

Addition of Base and Reaction:

-

Slowly add diisopropylethylamine (DIPEA) (17.3 mL, 99.2 mmol, 2.0 equiv) to the stirred solution.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-5-nitrobenzoic acid) is consumed.

-

Rationale: DIPEA is a sterically hindered, non-nucleophilic base that will not compete with the piperazine nucleophile. Two equivalents are used to ensure complete neutralization of the HCl byproduct and any acidic protons. Heating is necessary to provide the activation energy for the reaction.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the dark reaction mixture slowly into a beaker containing 500 mL of vigorously stirred deionized water.

-

Rationale: This step quenches the reaction and precipitates some of the product while keeping impurities dissolved.

-

Acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A thick, off-white to yellow precipitate will form.

-

Rationale: The target molecule contains a carboxylic acid. At neutral or basic pH, it exists as the water-soluble carboxylate salt. Acidification protonates this group, rendering the molecule neutral and causing it to precipitate from the aqueous solution. This is a critical purification step.

-

Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove any remaining DMSO and inorganic salts.

-

Wash the filter cake with a small amount of cold ethyl acetate (50 mL) to remove non-polar impurities.

-

Dry the collected solid under high vacuum or in a vacuum oven at 50 °C to a constant weight. The final product, 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, should be an off-white to pale yellow solid[6].

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals and their integrations.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.

Safety and Handling

-

2-chloro-5-nitrobenzoic acid: Irritant. Avoid contact with skin and eyes.

-

DIPEA: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMSO: Can enhance skin absorption of other chemicals. Handle with care.

-

Hydrochloric Acid (1 M): Corrosive. Handle with appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood at all times.

Conclusion

This protocol details a reliable and scalable method for the synthesis of 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine. By understanding the principles of the Nucleophilic Aromatic Substitution reaction, researchers can effectively troubleshoot and optimize the procedure. The described method incorporates a self-validating purification strategy based on the chemical properties of the target molecule, ensuring a high-purity product suitable for downstream applications in pharmaceutical research and development.

References

- Google Patents. (2020, March 10). CN108033931B - Synthesis method of N-Boc piperazine.

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Mąkosza, M. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1). Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-(4-Nitrophenyl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Perdic, A., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Retrieved from [Link]

-

LookChem. (n.d.). Best price/ 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine CAS NO.183622-36-8. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

Application Note: Amide Coupling of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

[1]

Executive Summary

This technical guide details the optimized protocols for performing amide coupling reactions using 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine (CAS: 183622-36-8).[1] This intermediate presents a specific synthetic challenge: the carboxylic acid at position 3 is ortho to a nitro group at position 4. This substitution pattern creates significant steric hindrance and electronic deactivation, rendering standard carbodiimide couplings (e.g., EDC/HOBt) sluggish or ineffective.

This guide recommends HATU as the primary reagent for small-to-medium scale discovery chemistry due to its high reactivity toward hindered acids. For larger scales where atom economy and purification are prioritized, T3P (Propylphosphonic anhydride) is presented as a robust alternative.[1] Critical attention is given to preserving the acid-labile Boc protecting group during workup.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule features a piperazine ring linked to a benzoic acid core. The critical structural features affecting reactivity are:

-

Steric Hindrance (The Ortho-Effect): The nitro group (

) at position 4 is adjacent (ortho) to the carboxylic acid at position 3.[1] This bulk prevents the optimal orbital alignment required for nucleophilic attack by the amine, significantly slowing down the reaction rate compared to unsubstituted benzoic acids. -

Electronic Effects: The nitro group is strongly electron-withdrawing.[1] While this increases the acidity of the carboxylic acid (lowering pKa), it also decreases the nucleophilicity of the carboxylate anion, making the initial activation step (attack on the coupling reagent) slower.

-

Boc-Protection: The distal nitrogen on the piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This group is stable to basic coupling conditions but highly sensitive to acids . Standard acidic workups (e.g., 1M HCl washes) must be avoided to prevent premature deprotection.

Reaction Scheme

Figure 1: General reaction scheme highlighting the activation pathway.

Methodology Selection

| Feature | Method A: HATU (Recommended) | Method B: T3P (Scale-Up) | Method C: Acid Chloride |

| Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (Propylphosphonic Anhydride) | Oxalyl Chloride / Ghosez's Reagent |

| Mechanism | Formation of highly reactive OAt-active ester.[1] | Formation of mixed anhydride. | Formation of Acyl Chloride. |

| Steric Tolerance | Excellent. The 7-azabenzotriazole moiety assists coupling via the "neighboring group effect".[1] | Very Good. Low steric bulk of the reagent itself. | High , but chemically harsh. |

| Byproducts | Tetramethylurea (water soluble), HOAt.[1] | Water soluble phosphates. | HCl, CO, CO2.[1] |